Ether-d10

Descripción

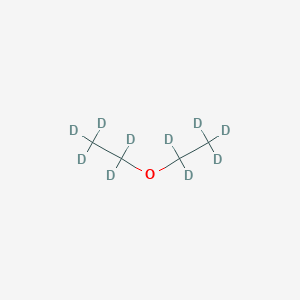

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKZFJDLAIYFH-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181301 | |

| Record name | 2,2'-Oxybis((2H5)ethane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2679-89-2 | |

| Record name | Diethyl-d10 ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2679-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxybis((2H5)ethane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Oxybis((2H5)ethane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybis[[2H5]ethane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl Ether-d10: Properties, Applications, and Experimental Considerations

Abstract

Diethyl ether-d10, (C₂D₅)₂O, is the fully deuterated isotopologue of diethyl ether. Its primary role in the modern laboratory is as a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, where the substitution of protium (¹H) with deuterium (²H) renders the solvent transparent in ¹H NMR spectra.[1][2] This guide provides an in-depth analysis of the core chemical and physical properties of Diethyl this compound, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its spectroscopic signature, detail its principal applications with validated protocols, and discuss critical safety and handling procedures. The objective is to equip the scientific professional with the necessary expertise to effectively and safely utilize this compound in a research setting.

Molecular Structure and Physicochemical Properties

The fundamental utility of Diethyl this compound stems from its molecular structure, where all ten hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This isotopic substitution has a minor but measurable impact on its physical properties when compared to its non-deuterated counterpart, diethyl ether.

Molecular Structure

The structure consists of an oxygen atom bonded to two perdeuterated ethyl groups.

Caption: Standardized workflow for NMR sample preparation using this compound.

Safety, Handling, and Storage Protocols

Trustworthiness in experimental science begins with safe laboratory practices. Diethyl this compound shares the same significant hazards as its non-deuterated form and must be handled with extreme care.

Key Hazards

-

Extreme Flammability: this compound is a highly flammable liquid and vapor (Flash Point: -40°C). [3][4]It can form explosive mixtures with air, and its vapors are heavier than air, allowing them to travel to an ignition source. [5]All work must be conducted in a chemical fume hood, away from heat, sparks, and open flames. [6]* Peroxide Formation: A critical and well-documented hazard is the formation of explosive peroxides upon exposure to air and light. [7][8]This is a radical-driven auto-oxidation process. [9]These peroxides can detonate when subjected to heat, friction, or shock. [10][11] * Mitigation: this compound containers should be dated upon receipt and upon opening. [6][10]It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. [12][6]Test for the presence of peroxides periodically, especially if the container has been opened or stored for an extended period. [7][11]Do not distill or evaporate to dryness unless peroxides are confirmed to be absent. [8]* Health Hazards: Inhalation of high concentrations can cause drowsiness, dizziness, and central nervous system depression. [3][13]Repeated exposure may cause skin to become dry or cracked. [14][4]

Recommended Storage

-

Temperature: Store in a refrigerator or a designated flammables cabinet at 0-6°C. [15][12]* Atmosphere: Keep the container tightly sealed. [6]For long-term storage, purging the headspace with an inert gas like argon or nitrogen is recommended.

-

Container: Store in the original manufacturer's container, which is often an amber ampule or bottle to protect from light. [6][7]

Conclusion

Diethyl this compound is an indispensable tool in modern chemical analysis, primarily serving as a high-purity, NMR-transparent solvent for non-polar analytes. Its unique chemical properties—stemming from near-complete isotopic substitution—allow for the acquisition of clear, high-resolution ¹H NMR spectra. While its utility is clear, its significant hazards, particularly its extreme flammability and potential for peroxide formation, demand rigorous adherence to established safety protocols. By understanding its physicochemical characteristics, spectroscopic signature, and handling requirements, researchers can confidently and safely leverage Diethyl this compound to advance their scientific objectives.

References

- Allan Chemical Corporation. (2025, October 7).

- Labinsights. (2025, February 19).

- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.

- Chemsrc. (2025, August 22). Diethyl this compound | CAS#:2679-89-2.

- BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.

- Alfa Chemistry.

- Wikipedia. Diethyl ether peroxide.

- ChemicalBook. DIETHYL this compound CAS#: 2679-89-2.

- Cambridge Isotope Labor

- Cambridge Isotope Laboratories, Inc. Diethyl ether-D₁₀ (D, 99%).

- Sigma-Aldrich.

- Fisher Scientific. (2025, December 22).

- University of Louisville. Peroxide Forming Chemicals.

- Novachem Pty Ltd. (2018, August 8).

- Acros Organics.

- Gokemi. Diethylether.

- ChemicalBook. 2679-89-2(DIETHYL this compound) Product Description.

- University of York, Department of Biology. Peroxide forming chemicals.

- University of Minnesota Duluth, Environmental Health & Safety Office. Peroxide-Forming Chemicals.

- Chemistry Explained. (2024, May 22). How Explosive Peroxide form in diethyl ether.

- East Harbour Group. Chemicals Explained: Diethyl Ether.

- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers – Organic Chemistry.

- ChemicalBook. (2025, January 27). DIETHYL this compound | 2679-89-2.

- Carl ROTH. (2016, August 19).

- Carl ROTH. Safety Data Sheet: Diethyl ether ≥99.5 % for synthesis, stabilized.

- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.

- ChemicalBook. Diethyl ether(60-29-7) 1H NMR spectrum.

- ChemicalBook. DIETHYL this compound CAS#: 2679-89-2.

- Sigma-Aldrich.

- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers.

- Pacific Northwest National Labor

- Eurisotop. DIETHYL this compound (D, 99%).

- ChemicalBook. Diethyl ether(60-29-7) MS spectrum.

- SpectraBase. Ethyl this compound - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. Ethyl this compound - Optional[FTIR] - Spectrum.

- Thermo Scientific Chemicals. (2023). Diethyl ether-d{10}, 99%(Isotopic) 1 g.

Sources

- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. dl.novachem.com.au [dl.novachem.com.au]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]

- 8. louisville.edu [louisville.edu]

- 9. youtube.com [youtube.com]

- 10. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]

- 11. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]

- 12. isotope.com [isotope.com]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. Diethyl this compound | CAS#:2679-89-2 | Chemsrc [chemsrc.com]

- 15. DIETHYL this compound CAS#: 2679-89-2 [m.chemicalbook.com]

An In-depth Technical Guide to Ether-d10: Physicochemical Properties and Applications

This guide provides a comprehensive overview of the physical characteristics and primary applications of Ether-d10 (Perdeuterated diethyl ether), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the practical causality behind its use in modern analytical and synthetic chemistry, offering field-proven insights to ensure experimental success and data integrity.

Core Physicochemical Characteristics

This compound, with the chemical formula (C₂D₅)₂O, is the fully deuterated isotopologue of diethyl ether. The substitution of protium (¹H) with deuterium (²H) imparts distinct physical properties that are pivotal to its applications, while its fundamental chemical reactivity remains largely analogous to its non-deuterated counterpart.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | (C₂D₅)₂O / C₄D₁₀O | [1][2] |

| Molecular Weight | 84.18 g/mol | [1][2][3] |

| CAS Number | 2679-89-2 | [1][2][3] |

| Appearance | Colorless liquid | [1][3][4] |

| Density | ~0.801 - 0.82 g/mL at 25 °C | [1][2][5] |

| Boiling Point | 33-34 °C | [1][5][6] |

| Melting Point | -116 °C | [1][5][6] |

| Flash Point | -40 °C (-40 °F) | [5][7] |

| Isotopic Purity | Typically ≥99 atom % D | [1][2][5] |

| Solubility in Water | Similar to diethyl ether (~6 g/100 mL) | [8] |

Primary Applications in Scientific Research

The utility of this compound is primarily centered on its isotopic composition. The replacement of hydrogen with deuterium atoms is the cornerstone of its application in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in Mass Spectrometry (MS).

High-Resolution NMR Spectroscopy

The Causality Behind Using a Deuterated Solvent:

In ¹H NMR spectroscopy, the signal from a protonated solvent would be overwhelmingly intense compared to the analyte, obscuring the signals of interest. By using a deuterated solvent like this compound, where the vast majority of protons are replaced by deuterium, this interference is virtually eliminated.[4][9] Deuterium resonates at a different frequency and is typically not observed in a standard ¹H NMR experiment.[10] Furthermore, modern NMR spectrometers utilize the deuterium signal for field-frequency locking, a process that stabilizes the magnetic field and ensures high spectral resolution and reproducibility over the course of an experiment.[10][11]

This compound is a non-polar, aprotic solvent, making it suitable for the analysis of non-polar organic compounds, such as fats, waxes, and many organic reaction products.[12] Its volatility, however, requires careful sample preparation to avoid evaporation.

Experimental Protocol: Sample Preparation for ¹H NMR Spectroscopy

-

Analyte Preparation: Ensure the analyte is dry and free of residual protonated solvents. This can be achieved by drying under high vacuum.

-

Solvent Handling: this compound is hygroscopic and highly volatile. Handle it in a dry, inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen) to prevent contamination with atmospheric moisture.[13][14]

-

Sample Dissolution: In a clean, dry NMR tube, dissolve an appropriate amount of the analyte (typically 1-10 mg) in approximately 0.5-0.7 mL of this compound. The use of single-use ampoules of the solvent is recommended to minimize water contamination.[13][15]

-

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved. A brief vortex or careful inversion of the capped tube is usually sufficient.

-

Transfer and Sealing: Once the sample is dissolved, securely cap the NMR tube. For extended experiments or for volatile samples, sealing the tube with a torch or using a J. Young tube is advisable to prevent solvent evaporation.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will use the deuterium signal from the this compound to lock the magnetic field. The residual protium signal of this compound can be used as a secondary chemical shift reference.

Visualization: NMR Sample Preparation Workflow

Caption: Workflow for preparing an NMR sample using this compound.

Internal Standard in Quantitative Mass Spectrometry

The Rationale for Deuterated Internal Standards:

In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is crucial for achieving accurate and precise results.[16] A deuterated internal standard, such as this compound (though more commonly, deuterated analogues of the analyte are used), is considered the "gold standard".[16] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[6][16] Any sample loss during extraction or variability in instrument response will affect both the analyte and the internal standard proportionally.[16] The mass spectrometer can easily distinguish between the analyte and the deuterated standard due to their mass difference.[16]

Experimental Protocol: Using a Deuterated Internal Standard for Quantification

-

Stock Solution Preparation: Prepare a stock solution of the deuterated internal standard at a known concentration in a suitable solvent.

-

Spiking: Add a precise and consistent volume of the internal standard stock solution to all samples, calibration standards, and quality controls at the earliest stage of sample preparation.[2] This ensures that the standard undergoes all the same processing steps as the analyte.

-

Sample Preparation: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS/GC-MS Analysis: Analyze the prepared samples. The mass spectrometer is set to monitor at least one mass transition for the analyte and one for the deuterated internal standard.

-

Data Analysis: The response of the analyte is normalized to the response of the internal standard by calculating the ratio of their peak areas. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.

Visualization: Quantitative Analysis Workflow with a Deuterated Internal Standard

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Safety, Handling, and Storage

The safe handling and storage of this compound are paramount due to its high flammability and potential for peroxide formation.

3.1. Flammability

This compound is extremely flammable, with a very low flash point and a wide explosive range.[5][17] Vapors are heavier than air and can travel to a distant ignition source.[17]

-

Handling Precautions:

3.2. Peroxide Formation

Like its protonated counterpart, this compound can form explosive peroxides upon exposure to air and light.[19][20] These peroxides can detonate when subjected to heat, friction, or shock.[20]

-

Prevention and Mitigation:

-

Store in airtight, opaque containers, away from light and heat.[21] Purging the headspace with an inert gas like argon or nitrogen can further inhibit peroxide formation.[21]

-

Commercial this compound often contains an inhibitor like butylated hydroxytoluene (BHT) to scavenge peroxides.[20]

-

Date containers upon receipt and upon opening. Test for the presence of peroxides periodically, especially for containers that have been open for an extended period.[19]

-

Never attempt to open a container of this compound if crystals are visible around the cap or in the liquid, as these may be explosive peroxides.[20][21]

-

3.3. General Storage

Store this compound in a cool, dry, well-ventilated area designated for flammable liquids.[17][22] Refrigerated storage is often recommended.[14]

Conclusion

This compound is a specialized solvent whose utility is derived directly from its isotopic purity. For researchers in organic chemistry, drug metabolism, and analytical sciences, a thorough understanding of its properties is essential for its effective and safe application. In NMR spectroscopy, it provides a "silent" medium for elucidating molecular structures, while in mass spectrometry, deuterated analogues serve as the benchmark for achieving the highest levels of accuracy and precision in quantitative studies. Adherence to strict safety protocols for handling this flammable and peroxide-forming compound is non-negotiable for ensuring a safe laboratory environment.

References

-

Advantages and Limitations of Deuterated Solvents in Organic Synthesis. (2023). SYNMR. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

-

NMR Solvents. Eurisotop. [Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. [Link]

-

How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. [Link]

-

Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. (2024). Medium. [Link]

-

Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. [Link]

-

SAFETY DATA SHEET - Deuterium. Airgas. [Link]

-

DEUTERIUM Safety Data Sheet. Toll Gas. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]

-

Diethyl ether influence on the metabolism of antipyrine, paracetamol and sulphanilamide in isolated rat hepatocytes. PubMed. [Link]

-

Diethyl ether. Wikipedia. [Link]

-

Deuterium Safety Data Sheet. SIAD S.p.A.[Link]

-

Flammable Liquids. (2024). Division of Research Safety - University of Illinois. [Link]

-

Peroxide Formation. Department of Chemistry and Biochemistry. [Link]

-

How Peroxides Form in Common Reagents. (2022). YouTube. [Link]

-

Peroxide Forming Chemicals. University of Louisville. [Link]

-

Diethyl ether inhibits ethanol metabolism in vivo by interaction with alcohol dehydrogenase. PubMed. [Link]

-

7.3 Functions and Applications of Ethers. (2012). CK-12. [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

-

EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022). University of Washington. [Link]

-

Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety. [Link]

-

The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023). Stanford Advanced Materials. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]

-

Why it is necessary to used deuterated solvents for NMR experiments?. ResearchGate. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. synmr.in [synmr.in]

- 6. resolvemass.ca [resolvemass.ca]

- 7. chromservis.eu [chromservis.eu]

- 8. Diethyl ether - Wikipedia [en.wikipedia.org]

- 9. myuchem.com [myuchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 13. NMR Solvents | Eurisotop [eurisotop.com]

- 14. labinsights.nl [labinsights.nl]

- 15. ukisotope.com [ukisotope.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 18. tollgas.com [tollgas.com]

- 19. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 20. louisville.edu [louisville.edu]

- 21. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Diethyl Ether-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of diethyl ether-d10 ((CD₃CD₂)₂O). Diethyl this compound is a crucial deuterated solvent and reagent in various scientific disciplines, including NMR spectroscopy, environmental analysis, and as an internal standard in mass spectrometry-based quantification.[1][2] The strategic replacement of hydrogen with deuterium atoms offers unique advantages in analytical and metabolic studies. This guide delves into the prevalent synthetic methodology, the Williamson ether synthesis, detailing the preparation of key deuterated precursors. Furthermore, it outlines the rigorous analytical techniques required to validate the isotopic and chemical purity of the final product, ensuring its suitability for high-stakes research and development applications.

Introduction: The Significance of Deuteration in a Protic Solvent

Deuterated solvents are indispensable tools in modern chemical and pharmaceutical research.[3] The substitution of protons ('H) with deuterons (²H or D) in a molecule can significantly alter its physicochemical properties. In the context of drug development, this "deuterium effect" can modify metabolic pathways, potentially leading to improved pharmacokinetic profiles and reduced toxicity.[4][5] Diethyl this compound, a fully deuterated isotopologue of diethyl ether, serves as a non-protic solvent in NMR spectroscopy, eliminating interfering solvent signals, and as a valuable internal standard for quantitative analysis due to its distinct mass.[1][2] Achieving high isotopic purity is paramount, as the presence of residual protonated or partially deuterated species can compromise the accuracy of these sensitive analytical methods.[4]

Synthetic Pathway: The Williamson Ether Synthesis

The most robust and widely employed method for the laboratory and industrial synthesis of both symmetrical and asymmetrical ethers is the Williamson ether synthesis.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[8][9] For the synthesis of diethyl this compound, this translates to the reaction of a deuterated ethoxide with a deuterated ethyl halide.

The overall reaction is as follows:

CD₃CD₂ONa + CD₃CD₂I → (CD₃CD₂)₂O + NaI

This approach is favored due to its high efficiency and the ready availability of the deuterated starting materials. The Sₙ2 nature of the reaction dictates a preference for primary alkyl halides to minimize competing elimination reactions.[9]

Preparation of Deuterated Precursors

The success of the diethyl this compound synthesis hinges on the quality of its deuterated precursors.

Sodium ethoxide-d5 is prepared by the reaction of fully deuterated ethanol (ethanol-d6, CD₃CD₂OD) with sodium metal.[10][11] This reaction is a straightforward acid-base reaction where the acidic hydroxyl deuteron is displaced by a sodium ion.

Reaction: 2 CD₃CD₂OD + 2 Na → 2 CD₃CD₂ONa + D₂

The reaction is typically carried out in an inert atmosphere to prevent the reaction of sodium with atmospheric moisture.[12] An excess of ethanol-d6 can be used as the solvent for the reaction.

Ethyl iodide-d5 is another critical deuterated precursor. It can be synthesized from ethanol-d6 by reaction with iodine and red phosphorus. The in-situ generated phosphorus triiodide (PI₃) then reacts with ethanol-d6 to produce ethyl iodide-d5.

Reaction: 3 CD₃CD₂OD + PI₃ → 3 CD₃CD₂I + H₃PO₃

Careful temperature control is necessary during this reaction to prevent the formation of byproducts.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for diethyl this compound.

Experimental Protocols

Protocol: Synthesis of Diethyl this compound

This protocol outlines the synthesis of diethyl this compound via the Williamson ether synthesis.

Materials:

-

Sodium metal

-

Ethanol-d6 (99.5+ atom % D)

-

Ethyl iodide-d5 (99.5+ atom % D)

-

Anhydrous diethyl ether (for rinsing)

-

Saturated sodium chloride solution

-

Anhydrous calcium chloride

-

Round-bottom flasks, reflux condenser, dropping funnel, distillation apparatus

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Sodium Ethoxide-d5: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place freshly cut sodium metal.

-

Add excess anhydrous ethanol-d6 dropwise to the sodium metal at a controlled rate to manage the exothermic reaction and hydrogen gas evolution.

-

After the sodium has completely reacted, the resulting solution of sodium ethoxide-d5 in ethanol-d6 is ready for the next step.

-

Williamson Ether Synthesis: To the freshly prepared sodium ethoxide-d5 solution, add ethyl iodide-d5 dropwise from the dropping funnel with stirring.

-

Heat the reaction mixture to a gentle reflux for 1-2 hours to ensure the completion of the reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature.

-

Carefully add a saturated aqueous solution of sodium chloride to quench any unreacted sodium and to facilitate phase separation.[3][13]

-

Separate the organic layer containing the crude diethyl this compound.

-

Wash the organic layer with a saturated sodium chloride solution to remove any remaining ethanol-d6 and other water-soluble impurities.[14]

-

Dry the ether layer over anhydrous calcium chloride.[3]

-

Distillation: Filter the dried ether solution into a clean, dry distillation apparatus.

-

Distill the diethyl this compound, collecting the fraction boiling at approximately 34-35 °C.

Isotopic Purity Analysis

The determination of isotopic purity is a critical quality control step.[4] The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for assessing isotopic purity.

-

¹H NMR (Proton NMR): This is used to detect and quantify any residual protons at the ethyl group positions. In a high-purity sample of diethyl this compound, the proton signals should be absent or significantly attenuated. The integration of any residual proton signals against a known internal standard can provide a quantitative measure of the isotopic purity.

-

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The spectrum of diethyl this compound will show two characteristic signals corresponding to the -CD₂- and -CD₃ groups. The presence and integration of these signals confirm successful deuteration.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a precise determination of the molecular weight and the distribution of isotopologues.[15]

-

Principle: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of diethyl this compound. The most abundant peak will correspond to the fully deuterated molecule. The presence and relative abundance of peaks at lower masses indicate the presence of partially deuterated species.

-

Data Analysis: By comparing the observed isotopic distribution with the theoretically calculated distribution for a given isotopic enrichment, the overall isotopic purity can be accurately determined.[16][17]

Quantitative Data Summary

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | >99% | Gas Chromatography (GC) |

| Isotopic Purity | >99 atom % D | NMR, Mass Spectrometry |

| Water Content | <0.05% | Karl Fischer Titration |

Note: Specifications may vary slightly between suppliers.[1][18][19]

Applications in Research and Drug Development

The high isotopic purity of diethyl this compound is critical for its applications:

-

NMR Solvent: It provides a "clean" background for the analysis of non-polar analytes in ¹H NMR spectroscopy.[1]

-

Internal Standard: In quantitative mass spectrometry, a known amount of diethyl this compound can be added to a sample as an internal standard to improve the accuracy and precision of the measurement of its non-deuterated counterpart.

-

Tracer in Metabolic Studies: Deuterated compounds are used to trace the metabolic fate of molecules in biological systems.

Conclusion

The synthesis of high-purity diethyl this compound, primarily through the Williamson ether synthesis using deuterated precursors, is a well-established yet meticulous process. The integrity of the final product relies on careful execution of the synthesis and purification steps. Rigorous analytical validation of isotopic purity by NMR and mass spectrometry is a non-negotiable step to ensure the reliability of data generated using this essential deuterated solvent and reagent in demanding research and development environments.

References

- Gauth. The reaction of sodium ethoxide with ethyl iodide to form diethyl ether is termed Electro [Chemistry]. Gauth. Accessed January 14, 2026.

- Filo. Ethyl iodide reacts with sodium ethoxide to produce :. Filo. Published March 6, 2022.

- Echemi. Understand the Steps Followed in Preparation of Sodium Ethoxide. Echemi. Published April 1, 2022.

- Williamson Ether Synthesis. Cambridge University Press.

- Chemistry Learner. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. Chemistry Learner.

- Brainly.in. Reaction of sodium ethoxide and ethyl iodide will give:. Brainly.in. Published November 13, 2022.

- Grokipedia. Sodium ethoxide. Grokipedia.

- Grokipedia. Williamson ether synthesis. Grokipedia.

- Scribd. Diethyl Ether Synthesis Guide | PDF. Scribd.

- Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps.

- Curious about Diethyl Ether Synthesis? It's easier than you think!. Published June 26, 2025.

- The Royal Society of Chemistry. Crystal structure of sodium ethoxide (C2H5ONa), unravelled after a 180 years. The Royal Society of Chemistry.

- Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014.

- YouTube. Ethyl iodide reacts with sodium ethoxide to form. YouTube. Published April 12, 2020.

- Shaalaa.com. Sodium ethoxide react with ethyl iodide to yield.. Shaalaa.com. Published May 21, 2022.

- ChemicalBook. Sodium ethoxide: Application and Preparation. ChemicalBook. Published April 17, 2023.

- University of Richmond. Organic Chemistry Williamson Ether Synthesis. University of Richmond.

- Scribd.

- Cambridge Isotope Laboratories, Inc. Diethyl ether-D₁₀ (D, 99%).

- Google Patents. CN105481661A - Method for preparing diethyl ether by using ethanol.

- Sciencemadness Discussion Board. Synthesis of Diethyl Ether - Powered by XMB 1.9.11. Sciencemadness Discussion Board. Published February 15, 2021.

- Cambridge Isotope Laboratories, Inc. Diethyl ether (D₁₀, 99%).

- ChemicalBook. Diethyl ether(60-29-7) 1H NMR spectrum. ChemicalBook.

- Benchchem. Synthesis and purification of a stable deuterated phytanic acid internal standard. Benchchem.

- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0062103).

- Google Patents. US3450608A - Purification of ethers.

- Eurisotop. DIETHYL this compound (D, 99%). Eurisotop.

- Eurisotop. DIETHYL this compound. Eurisotop.

- PubMed Central. The isotope distribution: A rose with thorns. PubMed Central.

- Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers.

- PubMed.

- YouTube. Isotopes and Mass Spectrometry. YouTube. Published September 14, 2020.

- The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory.

- Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.

- ResearchGate. Deuterated Drugs: Isotope Distribution and Impurity Profiles.

Sources

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. scribd.com [scribd.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. grokipedia.com [grokipedia.com]

- 8. gauthmath.com [gauthmath.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS [chemistrylearner.com]

- 11. grokipedia.com [grokipedia.com]

- 12. rsc.org [rsc.org]

- 13. scribd.com [scribd.com]

- 14. CN105481661A - Method for preparing diethyl ether by using ethanol - Google Patents [patents.google.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. The isotope distribution: A rose with thorns - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. DIETHYL this compound (D, 99%) | Eurisotop [eurisotop.com]

- 19. DIETHYL this compound | Eurisotop [eurisotop.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to Di(ethyl-d5) ether (Ether-d10) for Advanced Research Applications

Introduction: The Silent Workhorse of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, precision and clarity are paramount. The ability to trace molecular pathways, elucidate complex structures, and quantify analytes with unerring accuracy underpins the pace of discovery. Within this context, deuterated compounds have emerged as indispensable tools. By strategically replacing hydrogen atoms with their stable heavy isotope, deuterium, researchers can unlock a wealth of information that would otherwise remain obscured.[1][2]

This guide focuses on one of the most versatile and widely utilized deuterated solvents and standards: Di(ethyl-d5) ether, commonly known as this compound. We will delve into its fundamental properties, synthesis, and critical applications, providing both the theoretical basis and practical, field-tested protocols essential for researchers, scientists, and drug development professionals. This compound is not merely a solvent; it is a key that unlocks deeper insights into reaction mechanisms, pharmacokinetics, and molecular dynamics.

Core Physicochemical Properties of this compound

The utility of this compound is grounded in its distinct physical and chemical characteristics. Its properties are similar to its non-deuterated counterpart, diethyl ether, but the presence of ten deuterium atoms imparts a crucial mass shift and alters its nuclear magnetic resonance behavior.

| Property | Value | Source(s) |

| CAS Number | 2679-89-2 | [3][4][5] |

| Molecular Formula | C₄D₁₀O or (C₂D₅)₂O | [3][4][5] |

| Molecular Weight | 84.18 g/mol | [3][4][5] |

| Alternate Names | Di(ethyl-d5) ether, Perdeuterated diethyl ether | [3][4] |

| Appearance | Colorless liquid | [4] |

| Density | 0.801 g/mL at 25 °C | [4] |

| Boiling Point | 33-34 °C | [4][5] |

| Melting Point | -116 °C | [4][5] |

| Isotopic Purity | Typically ≥99 atom % D | [4] |

Synthesis Pathway: The Williamson Ether Synthesis

While various methods exist for ether synthesis, the Williamson ether synthesis remains a robust and highly adaptable method for preparing unsymmetrical and, in this case, isotopically labeled ethers.[6][7] The strategy involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide in an Sₙ2 reaction.

The causality behind this choice is control. To synthesize this compound, we must ensure complete deuteration of the ethyl groups. This is best achieved by starting with fully deuterated precursors.

Conceptual Protocol for this compound Synthesis

-

Formation of the Alkoxide: The synthesis begins with a deuterated alcohol, ethanol-d6 (CD₃CD₂OH). This alcohol is deprotonated using a strong base, such as sodium hydride (NaH), to form the sodium ethoxide-d5 nucleophile (CD₃CD₂ONa). The hydrogen from the hydroxyl group is removed, leaving the deuterated ethyl group intact.

-

Sₙ2 Reaction: The resulting sodium ethoxide-d5 is then reacted with a deuterated alkyl halide, such as ethyl-d5 iodide (CD₃CD₂I). The alkoxide performs a nucleophilic attack on the ethyl-d5 iodide, displacing the iodide leaving group.

-

Product Formation: The result is the formation of Di(ethyl-d5) ether, (CD₃CD₂)₂O, and a salt byproduct (NaI).

-

Purification: The final product is purified, typically through distillation, to remove any unreacted starting materials and byproducts.

This method is self-validating because the use of fully deuterated precursors directly ensures the high isotopic purity of the final this compound product, which is critical for its applications.

Core Applications in Research and Drug Development

The "Silent" Solvent in NMR Spectroscopy

The primary and most common application of deuterated solvents is in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8] In ¹H NMR, standard protonated solvents produce large signals that would overwhelm the signals from the analyte of interest.

Causality of Use:

-

Signal Elimination: this compound, being nearly devoid of protons, generates almost no signal in a ¹H NMR spectrum.[2][9] This provides a "clear window" for observing the signals of the dissolved sample without interference.[8]

-

Field Locking: Modern NMR spectrometers use the deuterium signal to "lock" the magnetic field, ensuring its stability and homogeneity throughout the experiment.[8] This is crucial for acquiring high-resolution spectra and performing long-duration experiments.

Isotopic Labeling for Mechanistic and Metabolic Studies

Isotopic labeling is a powerful technique for tracing the fate of molecules through complex chemical reactions or biological pathways.[9]

-

Reaction Mechanisms: By synthesizing a reactant with a deuterated functional group using this compound as a starting material or solvent, chemists can track the movement of that group through a reaction sequence using mass spectrometry or NMR, providing definitive evidence for proposed mechanisms.

-

Drug Metabolism (DMPK): In drug development, understanding a drug's metabolic fate is a regulatory requirement. By administering a deuterated version of a drug candidate, researchers can use techniques like LC-MS to easily distinguish the parent drug from its metabolites in complex biological matrices like blood or urine.[9] The deuterium substitution can also slow down metabolism at specific sites (the "Kinetic Isotope Effect"), which is a strategy used to improve a drug's pharmacokinetic profile.[10]

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry, particularly for pharmacokinetic and environmental analysis, this compound serves as an ideal internal standard. An internal standard is a compound added in a known amount to every sample to correct for variations in sample processing and instrument response.

Why this compound is an Authoritative Choice:

-

Chemical Equivalence: It behaves almost identically to its non-deuterated (endogenous) counterpart during sample extraction, derivatization, and chromatographic separation.

-

Mass Differentiation: It is easily distinguished by the mass spectrometer due to its significant mass difference (+10 Da). This prevents signal overlap while ensuring co-elution, the gold standard for quantitative accuracy.

Experimental Protocol: Quantification of Diethyl Ether in Plasma using this compound as an Internal Standard

This protocol describes a self-validating system for the accurate quantification of diethyl ether in a biological matrix, a workflow relevant to toxicology or pharmacokinetic studies.

Step-by-Step Methodology

-

Preparation of Standards and Internal Standard (IS) Solution:

-

Prepare a stock solution of diethyl ether (the analyte) in methanol at 1 mg/mL.

-

Prepare a separate stock solution of this compound (the internal standard) in methanol at 1 mg/mL.

-

Create a working IS solution by diluting the this compound stock to 1 µg/mL in methanol. This solution will be added to all samples.

-

Prepare a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a concentration range (e.g., 1 to 1000 ng/mL).

-

-

Sample Preparation (Protein Precipitation & Extraction):

-

Rationale: This step removes proteins that would interfere with analysis and extracts the volatile analyte.

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the 1 µg/mL IS working solution (this compound). Vortex briefly. The early addition of the IS is critical to correct for any analyte loss during subsequent steps.

-

Add 400 µL of ice-cold acetonitrile. This precipitates the plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer and Analysis:

-

Carefully transfer the clear supernatant to a clean autosampler vial.

-

Inject 10 µL of the supernatant onto a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Rationale: GC is ideal for separating volatile compounds like diethyl ether. MS provides the selectivity and sensitivity for detection.

-

-

GC-MS/MS Analysis:

-

Gas Chromatography (GC) Conditions:

-

Column: DB-5ms (or equivalent)

-

Injection Mode: Splitless

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 20°C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Ions to Monitor (Analyte - Diethyl Ether, MW=74.12): e.g., m/z 74, 59, 45

-

Ions to Monitor (IS - this compound, MW=84.18): e.g., m/z 84, 66, 50

-

-

-

Data Processing:

-

Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.

-

Plot the peak area ratios of the calibration standards against their known concentrations.

-

Perform a linear regression to generate a calibration curve.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow Visualization

The following diagram illustrates the logical flow of the quantitative analysis protocol.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Safety and Handling

As with its non-deuterated analog, this compound requires careful handling.

-

Flammability: It is a highly flammable liquid. All work should be conducted in a well-ventilated fume hood away from ignition sources.

-

Peroxide Formation: On exposure to air and light, ethers can form explosive peroxides.[6][11] this compound should be stored in tightly sealed, light-resistant containers and used promptly after opening.[6] Unused portions in opened containers should be tested for peroxides before use.

Conclusion

Di(ethyl-d5) ether is a cornerstone reagent for high-fidelity research in chemistry and drug development. Its utility as a non-interfering NMR solvent, a traceable isotopic label, and a chemically identical internal standard for mass spectrometry makes it a uniquely powerful tool. By understanding its fundamental properties and applying it within robust, validated protocols, researchers can achieve a level of precision and insight that is essential for advancing scientific frontiers.

References

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

-

SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

-

Chemsrc. (2025, August 22). Diethyl this compound. Retrieved from [Link]

-

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

-

Britannica. (2025, December 10). Ether - Synthesis, Reactions, Uses. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 16). 18.2: Synthesis of Ethers. Retrieved from [Link]

-

Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]

-

Cureus. (2025, April 22). Proof of Concept: Is Small-Scale Production of Diethyl Ether for Anesthetic Use Possible?. Retrieved from [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

Sources

- 1. Exploring Applications and Benefits of Deuterated Solvents in Chemical Research [tengerchemical.com]

- 2. synmr.in [synmr.in]

- 3. scbt.com [scbt.com]

- 4. This compound D 99atom 2679-89-2 [sigmaaldrich.com]

- 5. 2679-89-2 CAS MSDS (DIETHYL this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. myuchem.com [myuchem.com]

- 9. synmr.in [synmr.in]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diethyl this compound | CAS#:2679-89-2 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Safe Handling of Deuterated Diethyl Ether for Research and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for deuterated diethyl ether (ether-d10). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet to offer a foundational understanding of the chemical's properties and the causality behind recommended safety procedures. Our aim is to instill a culture of safety through self-validating protocols grounded in scientific principles.

Understanding the Inherent Risks: Chemical and Physical Properties

Deuterated diethyl ether, while an invaluable solvent in NMR spectroscopy and other sensitive analytical applications, shares the same hazardous properties as its non-deuterated counterpart.[1] Its high volatility and extremely low auto-ignition temperature make it a significant fire and explosion hazard.[2][3]

Table 1: Physical and Chemical Properties of Deuterated Diethyl Ether

| Property | Value | Source |

| Chemical Formula | (C₂D₅)₂O | |

| Molecular Weight | 84.18 g/mol | [1] |

| Boiling Point | 33-34 °C | [1] |

| Melting Point | -116 °C | [1] |

| Flash Point | -40 °C | [1] |

| Auto-ignition Temp. | 160 °C | [2] |

| Vapor Density | Heavier than air | [3][4] |

| Explosive Limits in Air | 1.7-36% (V/V) | [1] |

The low auto-ignition temperature is a critical consideration; deuterated ether vapors can be ignited by hot surfaces without the presence of a spark or open flame.[2] Furthermore, its vapors are heavier than air and can accumulate in poorly ventilated areas, traveling considerable distances to an ignition source and flashing back.[3][4]

The Silent Danger: Peroxide Formation

One of the most insidious dangers of deuterated diethyl ether is its propensity to form explosive peroxides upon exposure to air and light.[3][5][6] This autoxidation process can lead to the formation of shock-sensitive crystals, particularly as the ether evaporates and the peroxides become concentrated.[6][7] These crystals can detonate with extreme violence when subjected to heat, friction, or mechanical shock.[6][8]

The mechanism of peroxide formation involves a free-radical chain reaction at the alpha-carbon atom adjacent to the ether oxygen. The presence of deuterium atoms does not significantly alter this hazardous reactivity.

Mechanism of Peroxide Formation

Caption: Mechanism of peroxide formation in deuterated diethyl ether.

Due to this significant hazard, it is imperative to date all containers of deuterated ether upon receipt and upon opening.[8] Storage times should be strictly limited, ideally to no more than 12 months unopened and 6 months after opening.[2][8]

Comprehensive Safety Protocols: From Receipt to Disposal

A robust safety protocol is a self-validating system that accounts for the entire lifecycle of the chemical within the laboratory.

Procurement and Storage

-

Minimize Inventory: Purchase deuterated ether in the smallest quantities necessary for your experimental needs to avoid prolonged storage.[2][9]

-

Inhibitor Check: Whenever possible, procure deuterated ether that contains an inhibitor such as butylated hydroxytoluene (BHT), which scavenges oxygen and slows peroxide formation.[6][10]

-

Dedicated Storage: Store deuterated ether in a designated, well-ventilated, cool, dry, and dark area, away from heat, light, and ignition sources.[2][11] Suitable locations include flammable storage cabinets or intrinsically safe refrigerators.[2] Do not store on the floor.[12]

-

Incompatible Materials: Segregate deuterated ether from incompatible materials such as strong oxidizing agents, strong acids, halogens, and sulfur compounds.[2][8]

-

Container Integrity: Ensure containers are tightly sealed and stored in an air-impermeable container to prevent exposure to air and light.[12]

Handling and Personal Protective Equipment (PPE)

All work with deuterated diethyl ether should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][8]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale | Source |

| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger volumes. | Protects against splashes and vapors. | [2][8][13] |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene, nitrile). Double gloving is recommended for added protection. | Prevents skin contact; repeated exposure can cause dryness and cracking. | [2][8][14] |

| Body Protection | Flame-resistant laboratory coat, full-length pants, and closed-toe shoes. | Protects skin from splashes and in case of a fire. | [2][8] |

| Respiratory Protection | A respirator with organic vapor cartridges may be required if work cannot be conducted in a fume hood. | Prevents inhalation of harmful vapors that can cause drowsiness and dizziness. | [2][8] |

Workflow for Safe Handling:

Caption: Step-by-step workflow for the safe handling of deuterated ether.

Peroxide Testing Protocol

Regularly test containers of deuterated ether for the presence of peroxides, especially those that have been open for more than three months or are approaching their expiration date.[11]

Step-by-Step Peroxide Test:

-

Visual Inspection (Pre-Test): Before opening, carefully inspect the container for any signs of peroxide formation, such as the presence of white crystals around the cap or within the liquid.[6][8] If crystals are observed, DO NOT attempt to open or move the container. Contact your institution's Environmental Health & Safety (EH&S) department immediately.[8]

-

Chemical Test:

-

Use commercially available peroxide test strips that are suitable for organic solvents.[7]

-

Alternatively, a potassium iodide (KI) test can be performed:

-

-

Action Levels:

-

< 20 ppm: Safe for use.

-

20-100 ppm: Use with caution; do not distill or concentrate.

-

> 100 ppm: Unsafe for use. The material should be decontaminated or disposed of as hazardous waste.

-

Emergency Procedures

Preparedness is key to mitigating the impact of an incident.

Spills

-

Minor Spill (<1 L):

-

Alert personnel in the immediate area.

-

If you are trained and it is safe to do so, confine the spill using a spill kit or absorbent material.

-

Avoid breathing vapors.[8]

-

Ensure there are no ignition sources in the vicinity.[11]

-

Collect the absorbed material in a sealed container for hazardous waste disposal.

-

-

Major Spill (>1 L) or Fire Threat:

Fire

-

Deuterated diethyl ether fires are Class B (flammable liquid) fires.

-

Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[11][14]

-

DO NOT use water, as it can spread the flammable liquid.[15]

-

Vapors are heavier than air and can flash back from a distance.[14]

Personal Exposure

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][16]

-

Ingestion: DO NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][11]

Waste Disposal

Deuterated diethyl ether must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Segregation: Collect deuterated ether waste in a dedicated, properly labeled hazardous waste container.[17][18] Do not mix with other waste streams.[17]

-

Containerization: Use a sealed, non-reactive container. Keep the container closed at all times except when adding waste.[17]

-

Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("Deuterated Diethyl Ether"), and the associated hazards (e.g., "Flammable," "Peroxide-Former").[17]

-

Pickup: Arrange for hazardous waste pickup through your institution's EH&S department. Do not pour deuterated ether down the drain.[17][19]

Conclusion

The safe handling of deuterated diethyl ether is predicated on a thorough understanding of its inherent hazards, particularly its extreme flammability and potential for peroxide formation. By implementing the comprehensive protocols outlined in this guide—from procurement and storage to handling, emergency procedures, and disposal—researchers and drug development professionals can mitigate risks and ensure a safe laboratory environment. Adherence to these scientifically grounded practices is not merely a matter of compliance but a cornerstone of responsible research.

References

-

Dutscher. (2022). Safety Data Sheet: Diethyl ether. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure: Diethyl Ether. Retrieved from [Link]

-

Novachem. (2018). Safety Data Sheet: Diethyl this compound. Retrieved from [Link]

-

University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

-

Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

-

Northeast Document Conservation Center. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

-

University of St Andrews. (2024). Ethers | Health & Safety. Retrieved from [Link]

-

University of Maryland, Baltimore. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

SIAD S.p.A. (2023). Safety Data Sheet: Deuterium. Retrieved from [Link]

-

That Chemist. (2022, May 27). How Peroxides Form in Common Reagents [Video]. YouTube. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]

-

University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (2022). EH&S Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]

-

Stanford University Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from [Link]

-

New Jersey Department of Health. (2002). Hazard Summary: Diethyl Ether. Retrieved from [Link]

-

University of California, San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 13). What Are The Health Effects Of Diethyl Ether? [Video]. YouTube. Retrieved from [Link]

Sources

- 1. DIETHYL this compound CAS#: 2679-89-2 [m.chemicalbook.com]

- 2. purdue.edu [purdue.edu]

- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 4. pdf.dutscher.com [pdf.dutscher.com]

- 5. DIMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. louisville.edu [louisville.edu]

- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. youtube.com [youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 14. nj.gov [nj.gov]

- 15. siadmi.com [siadmi.com]

- 16. dl.novachem.com.au [dl.novachem.com.au]

- 17. web.mit.edu [web.mit.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Hazardous Waste Disposal [cool.culturalheritage.org]

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity Diethyl Ether-d10 for Pharmaceutical Research

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In sensitive applications such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the purity of solvents is a critical determinant of data quality and, consequently, the reliability of experimental outcomes. This is particularly true for deuterated solvents like Diethyl Ether-d10 ((C₂D₅)₂O), a staple in organic synthesis, reaction monitoring, and as a solvent for a variety of analytes in pharmaceutical research and development.[1][2][3] This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, stringent methods for its quality verification, and the profound impact of its purity on drug development workflows.

The Critical Role of High-Purity this compound in Pharmaceutical R&D

Diethyl this compound, with its ten deuterium atoms replacing hydrogen, is an invaluable tool in ¹H NMR spectroscopy, as it minimizes solvent interference, allowing for a clear and unobstructed view of the analyte's proton signals.[4] Its utility extends to serving as a medium for chemical reactions where monitoring by NMR is desired, and as a solvent in sensitive mass spectrometry-based assays. In the context of drug development, the applications are numerous, ranging from structural elucidation of novel chemical entities and impurity profiling to quantitative analysis (qNMR) of active pharmaceutical ingredients (APIs) and their formulations.[3][5][6]

The seemingly minor presence of impurities, be it residual protic solvent, water, or other organic contaminants, can have significant repercussions. In qNMR, for instance, impurities with signals that overlap with those of the analyte can lead to inaccurate quantification of the API or its impurities.[7] Water content not only introduces its own signal but can also facilitate undesirable side reactions or affect the solubility of sensitive samples.[8] Therefore, the meticulous selection and verification of high-purity this compound are not mere procedural formalities but foundational pillars of scientific integrity.

Commercial Suppliers of High-Purity this compound: A Comparative Overview

Several reputable chemical suppliers specialize in the provision of high-purity deuterated solvents. The choice of supplier often depends on the specific requirements of the application, including the desired level of isotopic and chemical purity, available packaging, and cost-effectiveness. Below is a comparative table of leading commercial suppliers of Diethyl this compound.

| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity | Available Package Sizes |

| Sigma-Aldrich (Merck) | This compound | 99 | ≥99% (CP) | 5 g, 10 g, 25 g[9] |

| Cambridge Isotope Laboratories, Inc. (CIL) | Diethyl ether-D₁₀ | 99 | ≥99% | 1 g, 5 g, 10 g[10][11] |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | Diethyl ether-d{10} | 99 (Isotopic) | ≥99% | 1 g, 5 g, 10 g |

| Eurisotop (a subsidiary of CIL) | DIETHYL this compound | 99 | Not specified | Varies (e.g., DLM-1592-PK)[12] |

| Deutero GmbH | Diethylether-d₁₀ | 99 | Not specified | 0.75 ml, 5 ml[13] |

This table is intended as a guide and researchers should always consult the supplier's certificate of analysis for lot-specific data.

A Framework for Supplier Selection and Qualification

The selection of a suitable supplier for high-purity this compound should be a systematic process. The following workflow, visualized in the DOT diagram below, outlines a robust procedure for qualifying a supplier.

Caption: Workflow for the selection and qualification of a high-purity this compound supplier.

In-House Verification of this compound Purity: A Three-Pillar Approach

While suppliers provide a Certificate of Analysis (CoA), it is prudent for research organizations, particularly those in a regulated environment, to perform in-house verification of the solvent's purity. This self-validating system ensures that the solvent meets the stringent requirements of the intended application. The following experimental protocols provide a framework for a comprehensive purity assessment.

Pillar 1: Isotopic and Chemical Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the isotopic purity (degree of deuteration) and to identify and quantify any residual protic or organic impurities.

Methodology:

-

Sample Preparation:

-

Carefully transfer approximately 0.6 mL of the this compound to be tested into a clean, dry 5 mm NMR tube.[14]

-

Add a certified quantitative NMR (qNMR) internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) at a precisely weighed concentration.[15]

-

Cap the NMR tube securely and mix the contents thoroughly.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.[16]

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for signals to be integrated).[17]

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the residual protic signal of this compound (a quintet for the -CD₂H group) and the signal(s) of the internal standard.

-

Calculate the isotopic purity by comparing the integral of the residual solvent peak to the integral of the internal standard.

-

Identify any other signals in the spectrum by comparing their chemical shifts to known impurity tables.[18][19] Quantify these impurities relative to the internal standard.

-

Pillar 2: Detection of Volatile Organic Impurities by GC-MS

Objective: To identify and quantify volatile organic impurities that may not be readily detectable or quantifiable by NMR.

Methodology:

-

Sample Preparation:

-

Prepare a calibration standard containing known concentrations of potential impurities (e.g., non-deuterated diethyl ether, ethanol, acetone) in a high-purity solvent.

-

For the sample analysis, a direct injection of the this compound can be performed. Alternatively, for trace analysis, headspace sampling is a more sensitive technique.[20]

-

-

GC-MS Data Acquisition:

-

Inject a defined volume of the sample or headspace into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program that effectively separates the volatile components.[21]

-

The mass spectrometer should be operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for sensitive quantification of target impurities.

-

-

Data Processing and Analysis:

-

Identify impurities by comparing their retention times and mass spectra to the calibration standards and reference libraries.

-

Quantify the identified impurities by constructing a calibration curve from the analysis of the standard solutions.

-

Pillar 3: Water Content Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in the this compound.

Methodology:

-

Instrument Setup:

-

Use a coulometric or volumetric Karl Fischer titrator. For the expected low water content in high-purity solvents, a coulometric titrator is generally preferred for its higher sensitivity.[22]

-

Ensure the titration cell is properly conditioned and the reagents are fresh.

-

-

Titration Procedure:

-

Inject a precisely weighed amount of the this compound sample into the titration cell using a dry syringe.[23]

-

The instrument will automatically titrate the water present and provide a direct reading of the water content, typically in parts per million (ppm) or as a percentage.

-

-

System Suitability:

-

Periodically run a water standard to verify the accuracy and precision of the titrator.

-

The interplay of these three analytical techniques provides a comprehensive and robust assessment of the purity of Diethyl this compound, as illustrated in the following diagram.

Caption: Experimental workflow for the comprehensive purity verification of this compound.

Regulatory Context and the Imperative for High Purity

The FDA and other regulatory bodies expect that the analytical methods used to characterize and release drug substances and products are well-validated and the materials used in these analyses are of appropriate quality.[25] The use of high-purity, well-characterized deuterated solvents is an integral part of demonstrating the specificity, accuracy, and precision of analytical methods, particularly in the context of quantitative NMR, which is increasingly being recognized as a primary ratio method for purity assessment.[26]

Conclusion

The selection of high-purity Diethyl this compound is a critical decision in the workflow of pharmaceutical research and development. A thorough understanding of the offerings from various commercial suppliers, coupled with a robust in-house verification program, is essential to ensure the quality and reliability of analytical data. By implementing a multi-faceted analytical approach encompassing NMR spectroscopy, GC-MS, and Karl Fischer titration, researchers can be confident in the purity of their solvents, thereby safeguarding the integrity of their scientific findings and contributing to the development of safe and effective medicines.

References

-

Quantitative NMR in Pharmaceutical Industry - Case studies - qNMR Exchange. (2024, January 19). Retrieved from [Link]

-

DIETHYL this compound (D, 99%). Eurisotop. Retrieved from [Link]

-

Water Content in Ether. (Application Note). Kyoto Electronics Manufacturing Co., Ltd. Retrieved from [Link]

-

Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

-

Grootveld, M., Fletcher, L. M., & Wilson, I. D. (1993). Deuterium NMR spectroscopy of biofluids for the identification of drug metabolites: application to N,N-dimethylformamide. Journal of pharmaceutical and biomedical analysis, 11(8), 687-692. [Link]

-

Quantifying residual solvents in active pharmaceutical ingredients. (2023, December 8). Magritek. Retrieved from [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved from [Link]

-

Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. Retrieved from [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Retrieved from [Link]

-

Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy. Retrieved from [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of natural products, 70(3), 589–595. [Link]

-

Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Retrieved from [Link]

-

Diehl, B. W. (2012). Quantitative NMR Spectroscopy in Pharmaceutical R&D. In NMR in Pharmaceutical Science (pp. 1-28). [Link]

-

Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Webster, G. K., & Kumar, S. (2016). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review, 19(3). [Link]

-

Part 5: NMR - Solvents used in 1H NMR Spectroscopy. (2018, June 17). YouTube. Retrieved from [Link]

-

Complete list - Eurisotop. Retrieved from [Link]

-

Diethylether-d₁₀. Deutero GmbH. Retrieved from [Link]

-

DIPHENYL ETHER (D10, 98%). Eurisotop. Retrieved from [Link]

-

Water Determination by Karl Fischer Titration. (Monograph). Retrieved from [Link]

-

Water contents Ethers and Esters. (2017, June 6). HIRANUMA. Retrieved from [Link]

-

qNMR on samples from the production plant. Magritek. Retrieved from [Link]

-

Stimuli Article (qNMR). US Pharmacopeia (USP). Retrieved from [Link]

-

NMR in the European and US Pharmacopoeias. Aschimfarma. Retrieved from [Link]

-

Scotter, M. J., & Roberts, D. P. T. (2007). Development and validation of a rapid headspace gas chromatography-mass spectrometry method for the determination of diethyl ether and acetone residues in Tween extracts of shellfish intended for mouse bioassay for diarrhoetic toxins. Journal of Chromatography A, 1157(1-2), 386–390. [Link]

-

Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

Application Manual KF - Titration. Xylem. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

NMR Solvents. Deutero GmbH. Retrieved from [Link]

-

NMR Solvents. Eurisotop. Retrieved from [Link]

-